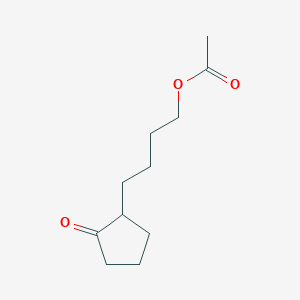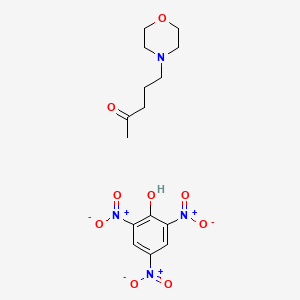
Methylidenenickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylidenenickel can be synthesized through various methods. One common approach involves the reaction of nickel complexes with diazo compounds. This reaction typically occurs under mild conditions and results in the formation of the nickel-carbene bond. Another method involves the use of nickel(0) complexes with alkyl halides, which can also yield this compound under appropriate conditions.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods mentioned above can be adapted for industrial use. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylidenenickel undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxides.
Reduction: It can be reduced to form nickel metal.
Substitution: The carbene ligand can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound include nickel oxides, nickel metal, and various substituted nickel complexes. These products have diverse applications in catalysis, materials science, and other fields.
Applications De Recherche Scientifique
Methylidenenickel has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: While not widely used in medicine, its unique properties make it a candidate for drug development and diagnostic applications.
Industry: this compound is used in the production of advanced materials, including high-performance alloys and nanomaterials.
Mécanisme D'action
The mechanism of action of methylidenenickel involves its ability to form strong bonds with various substrates. The nickel-carbene bond is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or reactive intermediate in chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to methylidenenickel include:
Nickelocene: A nickel compound with two cyclopentadienyl ligands.
Nickel carbonyl: A nickel compound with carbon monoxide ligands.
Nickel phosphine complexes: Nickel compounds with phosphine ligands.
Uniqueness
This compound is unique due to its nickel-carbene bond, which imparts distinct reactivity and stability compared to other nickel compounds. This uniqueness makes it particularly valuable in catalysis and materials science, where its properties can be leveraged to achieve specific chemical transformations and material characteristics.
Propriétés
Numéro CAS |
60187-22-6 |
|---|---|
Formule moléculaire |
CH2Ni |
Poids moléculaire |
72.720 g/mol |
Nom IUPAC |
methylidenenickel |
InChI |
InChI=1S/CH2.Ni/h1H2; |
Clé InChI |
OWQHJMYFQUOKPI-UHFFFAOYSA-N |
SMILES canonique |
C=[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)



![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)




